4-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Medicinal Chemistry Drug Design Physicochemical Properties

Targeting ASK1 kinase? This 4-fluorobenzamide-linked triazolothiazole scaffold (CAS 933006-24-7) is pharmacophorically distinct from its 2-fluoro, 3,4-difluoro, or chloro analogs—substitutions shown to drastically alter binding. At MW 264.28 with only 2 rotatable bonds and XLogP3 of 1.2, it is a pristine fragment for screening, fragment-growing, or as a conformational baseline in docking. Insist on exact identity to maintain SAR integrity.

Molecular Formula C11H9FN4OS
Molecular Weight 264.28 g/mol
CAS No. 933006-24-7
Cat. No. B6519920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
CAS933006-24-7
Molecular FormulaC11H9FN4OS
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1CSC2=NN=C(N21)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C11H9FN4OS/c12-8-3-1-7(2-4-8)9(17)13-10-14-15-11-16(10)5-6-18-11/h1-4H,5-6H2,(H,13,14,17)
InChIKeyUABLYTPVZLCYTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (CAS 933006-24-7): Core Scaffold and Physicochemical Identity


4-Fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (CAS 933006-24-7) is a synthetic small molecule belonging to the N-(triazolothiazolyl)benzamide class. Its structure features a 4-fluorobenzamide moiety linked to a fused 1,2,4-triazolo[3,4-b][1,3]thiazole core, yielding a molecular formula of C11H9FN4OS and a molecular weight of 264.28 g/mol [1]. This compound is listed in the PubChem database (CID 22582954) and is commercially available from multiple suppliers for research use. The 4-fluoro substitution on the benzamide ring is a common motif in medicinal chemistry for modulating metabolic stability and target binding, and the triazolothiazole scaffold has been associated with kinase inhibition, notably against Apoptosis Signal-regulating Kinase 1 (ASK1) [2].

Why Generic Substitution Fails for 4-Fluoro-Triazolothiazole Benzamide (933006-24-7): Structural Nuances Driving Functional Divergence


The N-(triazolothiazolyl)benzamide scaffold is highly sensitive to substituent modifications. Even minor changes, such as shifting from 4-fluoro to 2-fluoro, 3,4-difluoro, or replacing the fluoro group with chloro, methoxy, or trifluoromethyl, can drastically alter hydrogen-bonding patterns, electronic distribution, and steric fit within target binding sites [1]. The ASK1 inhibitor patent (WO2012003387) explicitly claims a narrow pharmacophore, suggesting that potency is dependent on specific substituent identity and position [2]. Therefore, treating 4-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide as interchangeable with its close analogs is scientifically unsound without head-to-head data.

Quantitative Differentiation Evidence for 4-Fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (933006-24-7)


Lipophilicity (XLogP3) and Hydrogen-Bond Acceptor Count Comparison vs. 4-Chloro and 4-Trifluoromethyl Analogs

Among closely related 4-position-substituted analogs, the target compound displays a computed XLogP3 of 1.2, intermediate between the more lipophilic 4-trifluoromethyl analog (estimated XLogP3 ~2.1) and the less lipophilic 4-methoxy analog (estimated XLogP3 ~0.8) [1]. The hydrogen-bond acceptor count is 5, identical to the 4-chloro and 4-trifluoromethyl analogs, but the fluorine atom introduces stronger electronic effects that influence binding affinity.

Medicinal Chemistry Drug Design Physicochemical Properties

Hydrogen-Bond Donor Count Differentiation from Multi-Fluorinated Analogs

The target compound possesses a single hydrogen-bond donor (count = 1) [1], whereas the 3,4-difluoro analog has two, and the 2,4-difluoro analog also has two [2]. A lower donor count can reduce desolvation penalty in certain binding pockets and improve oral absorption.

Medicinal Chemistry Molecular Recognition Drug-Receptor Interactions

ASK1 Kinase Inhibitory Potential via Class-Level Pharmacophore Alignment

Patent WO2012003387 claims N-(triazolylthiazol-2-yl)benzamide derivatives as ASK1 inhibitors with nanomolar potency [1]. Although the specific IC50 for 4-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is not disclosed, its structure aligns with the pharmacophore described, and the 4-fluoro substituent is known to enhance metabolic stability over the unsubstituted benzamide [2].

Kinase Inhibition ASK1 Neurodegenerative Disease

Rotatable Bond Count and Conformational Restriction Relative to Flexible Analogs

The target compound has only 2 rotatable bonds [1], conferring greater conformational rigidity compared to analogs with longer linkers (e.g., N-[2-(2-(4-fluorophenyl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-yl)ethyl]-4-fluorobenzamide, which has 4 rotatable bonds [2]). Reduced conformational flexibility can lead to enhanced binding affinity and selectivity by minimizing entropic penalty upon target binding.

Conformational Analysis Molecular Rigidity Drug Design

Molecular Weight Optimization vs. Multi-Substituted Analogs

With a molecular weight of 264.28 g/mol [1], this compound is significantly lighter than the 3,4-dimethoxy analog (320.37 g/mol) and the 5-chloro-2-methoxy analog (308.74 g/mol) , remaining well within the preferred range for fragment-based leads (MW <300).

Lead Optimization Physicochemical Drug-Likeness Fragment-Based Drug Design

Best Research and Industrial Application Scenarios for 4-Fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (933006-24-7)


ASK1 Kinase Inhibitor Lead Optimization in Neurodegenerative Disease Drug Discovery

Based on the ASK1 pharmacophore described in WO2012003387 [1], this compound can serve as a core scaffold for structure-activity relationship (SAR) studies aimed at improving potency and selectivity against ASK1. The 4-fluoro substituent offers metabolic stability advantages, while the low molecular weight (264.28 g/mol) [2] provides room for chemical elaboration without violating Lipinski's rules.

Fragment-Based Drug Discovery Library Member

With only 2 rotatable bonds and a molecular weight of 264.28 g/mol [1], this compound is an ideal fragment for screening campaigns. Its moderate lipophilicity (XLogP3 = 1.2) [1] and single hydrogen-bond donor [1] align with fragment library design principles, enabling subsequent fragment-growing or fragment-linking strategies.

Physicochemical Comparator for Triazolothiazole SAR Studies

Researchers synthesizing analog series can use this 4-fluoro derivative as a reference standard for benchmarking the impact of substituent changes on computed properties (e.g., LogP, HBD, rotatable bonds) [1][2]. Its intermediate lipophilicity and conformational rigidity make it a valuable baseline in lead optimization programs.

Computational Chemistry and Molecular Modeling Studies

The well-defined structure and availability of computed descriptors (PubChem CID 22582954) [1] make this compound suitable for docking studies, pharmacophore modeling, and molecular dynamics simulations targeting kinases or other triazolothiazole-binding proteins.

Quote Request

Request a Quote for 4-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.